2-(Ethanesulfinyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

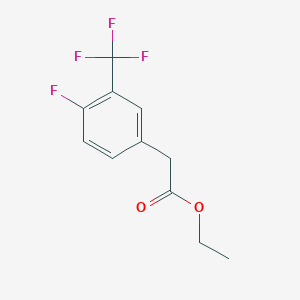

2-(Ethanesulfinyl)benzoic acid is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 . The IUPAC name for this compound is 2-(ethylsulfinyl)benzoic acid . The compound is stored at room temperature .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 128-130°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial and Preservative Properties

Benzoic acid and its derivatives, including salts and esters, are widely recognized for their antimicrobial and antifungal properties. These compounds are commonly utilized as preservatives in food, cosmetics, hygiene products, and pharmaceuticals. Their ability to inhibit microbial growth extends the shelf life of products and prevents spoilage. The widespread use of these compounds across various industries highlights their importance in maintaining product safety and quality (del Olmo, Calzada, & Nuñez, 2017).

Catalytic Applications

Research into the catalytic applications of benzoic acid derivatives has shown promising results. For instance, metal-ligand cooperation involving derivatives of benzoic acid has been explored for the E/Z isomerization and activation of nitrile groups. These processes are crucial for the synthesis of complex molecules and have applications in organic synthesis, demonstrating the utility of benzoic acid derivatives in facilitating chemical transformations (Mahmudov, Kopylovich, Sabbatini, Drew, Martins, Pettinari, & Pombeiro, 2014).

Analytical and Separation Techniques

Benzoic acid derivatives are also employed in analytical chemistry for the separation and determination of metals. These compounds can act as ligands, forming complexes with metals, which can then be quantitatively analyzed. This application is crucial in environmental chemistry, where monitoring metal contamination is essential (Mathur, Mathur, & Mehta, 2013).

Environmental Applications

The photocatalytic degradation of organic compounds, including benzoic acid and its derivatives, has been extensively studied for environmental remediation. These studies focus on the breakdown of pollutants in water using catalysts like doped TiO2, showcasing the role of benzoic acid derivatives in purifying water and reducing environmental pollution (Paola, García-López, Ikeda, Marcì, Ohtani, & Palmisano, 2002).

Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives are studied for their potential therapeutic effects and as excipients in drug formulations. Their roles in drug stability, efficacy, and metabolism are critical aspects of drug development and safety assessment (Andersen, 2001).

Safety and Hazards

The safety data sheet for 2-(Ethanesulfinyl)benzoic acid indicates that it may cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, influencing a range of biochemical processes

Mode of Action

Benzoic acid derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes . More research is required to elucidate the specific interactions of 2-(Ethanesulfinyl)benzoic acid with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to influence various biochemical pathways . The downstream effects of these interactions can vary widely and may include alterations in metabolic processes, signaling pathways, and more .

Pharmacokinetics

It’s known that the ionization state of a drug can heavily influence its adme properties . As this compound is a benzoic acid derivative, its ionization state could potentially impact its bioavailability .

Result of Action

Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, potentially influencing a range of biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the absorption spectra of benzoic acid in aqueous solutions can vary with pH and the presence of salts . Similarly, the presence of microorganisms can also influence the physicochemical properties and microbial community structure of the soil where the compound is present .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives, such as 2-(Ethanesulfinyl)benzoic acid, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the benzoic acid derivative.

Cellular Effects

Benzoic acid and its derivatives are known to influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Benzoic acid, a related compound, acts as a precursor for many primary and secondary metabolites

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

properties

IUPAC Name |

2-ethylsulfinylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMTWLNYDCQWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)